3-cyclohexyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl group, a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazolo[3,4-d]pyrimidin-1-yl groups, for example, are aromatic and planar, while the cyclohexyl group is aliphatic and can adopt various conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the piperazine ring might make it basic, while the pyrimidine ring might contribute to its aromaticity .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinases such as cdk2 and JAK1 . These kinases play crucial roles in cell cycle regulation and immune response signaling, respectively .
Mode of Action
Related compounds have been shown to inhibit their target enzymes by competing with atp . This prevents the phosphorylation of downstream targets, thereby altering cellular processes .
Biochemical Pathways
Inhibition of protein kinases like cdk2 and jak1 can impact cell cycle progression and immune response signaling . This can lead to cell cycle arrest and modulation of immune responses .
Result of Action
Inhibition of protein kinases can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, and altered immune responses .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N9O/c34-21(8-7-19-5-2-1-3-6-19)25-11-12-33-23-20(17-30-33)22(28-18-29-23)31-13-15-32(16-14-31)24-26-9-4-10-27-24/h4,9-10,17-19H,1-3,5-8,11-16H2,(H,25,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRXHMXOTCFHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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